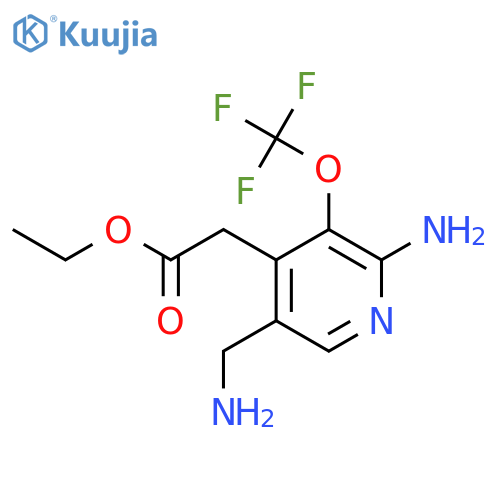

Cas no 1803647-46-2 (Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate)

1803647-46-2 structure

商品名:Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate

CAS番号:1803647-46-2

MF:C11H14F3N3O3

メガワット:293.242372989655

CID:4930122

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate

-

- インチ: 1S/C11H14F3N3O3/c1-2-19-8(18)3-7-6(4-15)5-17-10(16)9(7)20-11(12,13)14/h5H,2-4,15H2,1H3,(H2,16,17)

- InChIKey: VLHMIIGBJTYLDC-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(N)N=CC(CN)=C1CC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 328

- トポロジー分子極性表面積: 101

- 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003575-500mg |

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate |

1803647-46-2 | 97% | 500mg |

$940.80 | 2022-04-02 | |

| Alichem | A022003575-1g |

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate |

1803647-46-2 | 97% | 1g |

$1,713.60 | 2022-04-02 |

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

1803647-46-2 (Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量